1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate
CAS No.:
Cat. No.: VC18578085
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O2 |
|---|---|
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-methylanilino)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H22N2O2/c1-11-7-5-6-8-12(11)15-9-10-16-13(17)18-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17) |
| Standard InChI Key | QVGQXHACXMNOEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NCCNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises three key components:
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A tert-butyl group () attached to the carbamate oxygen.
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A carbamate functional group () that confers stability under neutral conditions but susceptibility to hydrolysis in acidic or basic environments.
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An ethylamine bridge substituted with a 2-methylphenyl group ().
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.34 g/mol |
| CAS Number | 1146411-35-9 |
| Stability | Hydrolyzes in acidic/basic pH |
The tert-butyl group enhances steric hindrance, potentially slowing degradation and improving solubility in nonpolar solvents. The 2-methylphenyl group introduces aromaticity, which may influence binding affinity in biological systems.
Synthesis and Purification Strategies
Synthesis typically involves reacting 2-(2-methylphenyl)ethylamine with a carbamate precursor, such as di-tert-butyl dicarbonate (BocO), under controlled conditions . A representative procedure includes:
Table 2: Synthesis Protocol
| Step | Conditions | Reagents | Yield |
|---|---|---|---|
| Protection | 0–20°C in | BocO, | ~20–30% |
| Purification | Chromatography or recrystallization | Silica gel, methanol/dichloromethane | >90% purity |
In a typical reaction, 2-(2-methylphenyl)ethylamine is dissolved in dichloromethane and cooled to 0°C. BocO is added dropwise, followed by stirring at room temperature . The crude product is purified via silica gel chromatography using methanol/dichloromethane (5:95), yielding >90% pure compound. Challenges include low yields due to competing side reactions, necessitating precise stoichiometry and temperature control .
Chemical Reactivity and Stability
The carbamate bond () dictates the compound’s stability and reactivity:
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Hydrolysis: Under acidic conditions (e.g., HCl/dioxane), the bond cleaves to release 2-(2-methylphenyl)ethylamine and tert-butanol. Basic conditions (e.g., NaOH) yield a carboxylate and ammonia derivatives.
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Nucleophilic Substitution: The carbamate’s electrophilic carbonyl carbon reacts with amines or thiols, enabling derivatization for drug delivery systems.
Table 3: Hydrolysis Kinetics
| pH | Half-Life (25°C) | Products |
|---|---|---|
| 1.0 | 2.5 hours | 2-(2-Methylphenyl)ethylamine |
| 7.4 | >1 week | Stable |
| 12.0 | 30 minutes | Carboxylate + NH |
These properties necessitate careful storage in neutral, anhydrous environments to prevent degradation.
Research Gaps and Future Directions
Current data on this compound remain sparse compared to its analogs. Key areas for future research include:
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In vivo toxicity profiling: Acute and chronic exposure studies in model organisms.
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Structure-Activity Relationships (SAR): Modifying the 2-methylphenyl group to optimize binding to neurological targets.
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Synthetic Scalability: Developing high-yield, one-pot syntheses for industrial applications.
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